2-(3-Carboxyphenyl)-6-fluorobenzoic acid
Description
2-(3-Carboxyphenyl)-6-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a benzoic acid backbone substituted with a fluorine atom at the 6-position and a 3-carboxyphenyl group at the 2-position.
Properties
IUPAC Name |
2-(3-carboxyphenyl)-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-11-6-2-5-10(12(11)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFVSOQDTNDPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689897 | |
| Record name | 3-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-48-7 | |
| Record name | 3-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxyphenyl)-6-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-carboxyphenylboronic acid with 6-fluorobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carboxyphenyl)-6-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-(3-Carboxyphenyl)-6-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Carboxyphenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives discussed in the evidence:
- Fluorobenzoic Acid Derivatives: Compounds such as 2-(4-chlorophenyl)-6-fluorobenzoic acid (CAS: 1261921-07-6) and 2-chloro-6-fluoro-3-formylbenzoic acid (CAS: 1131605-23-6) highlight the role of halogenation and functional group placement. Fluorine at the 6-position enhances metabolic stability and binding affinity compared to non-fluorinated analogs .
- Carboxyphenyl-Substituted Benzamides: Analogs like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17) and 2-hexadecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 19) demonstrate that the 3-carboxyphenyl group enhances PCAF HAT inhibitory activity compared to 4-carboxyphenyl variants .
Table 1: Substituent Effects on PCAF HAT Inhibition (100 μM)
| Compound | Substituent Position | Acyl Chain Length | Inhibition (%) |
|---|---|---|---|
| Anthranilic Acid | N/A | N/A | 34 |
| Compound 9 (3-carboxyphenyl) | 1-position | C6 | 71 |
| Compound 17 (3-carboxyphenyl) | 1-position | C14 | 79 |
| Anacardic Acid (Reference) | N/A | N/A | 68 |
Key Insight: The 3-carboxyphenyl group at the 1-position enhances inhibitory activity, independent of acyl chain length.
Cytotoxic Activity and Chain Length Dependence
While 2-(3-carboxyphenyl)-6-fluorobenzoic acid lacks a long acyl chain, its fluorobenzoic acid core may contribute to cytotoxicity. Evidence from benzamide analogs (e.g., Compounds 16–19) indicates that long acyl chains (C14–C16) significantly improve cytotoxicity against cancer cell lines (Table 2).
Table 2: Cytotoxicity of Carboxyphenyl-Substituted Benzamides (IC50, μM)
| Compound | Acyl Chain Length | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) |
|---|---|---|---|---|
| 17 | C14 | 29.17 | 32.09 | N/A |
| 18 | C16 | 27.56 | 30.69 | 34.41 |
| 19 | C16 | 40.27 | 40.52 | 36.92 |
| Anacardic Acid | N/A | >50 | >50 | >50 |
Key Insight: Long acyl chains (C14–C16) are critical for cytotoxicity, but 3-carboxyphenyl substitution alone (without acyl chains) may limit activity .
Physicochemical Properties
The fluorine atom in 6-fluorobenzoic acid derivatives improves lipophilicity (logP ~1.6) and hydrogen-bonding capacity compared to non-fluorinated analogs . For example:
Key Research Findings and Implications
PCAF HAT Inhibition : The 3-carboxyphenyl group enhances inhibitory activity, but the absence of an acyl chain in this compound may reduce potency compared to acylated analogs like Compound 17 .
Cytotoxicity : Fluorobenzoic acid derivatives without long acyl chains (e.g., anthranilic acid) show minimal cytotoxicity, suggesting that this compound may require structural optimization for therapeutic applications .
Structural Versatility: Fluorine substitution and carboxyl group positioning make this compound a viable scaffold for developing enzyme inhibitors or prodrugs, as seen in derivatives like 2-((tert-butoxycarbonyl)amino)-6-fluorobenzoic acid (CAS: 1048919-15-8) .
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